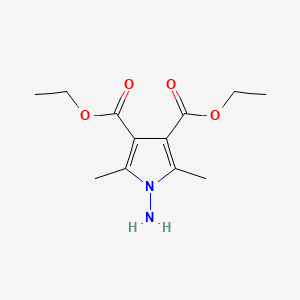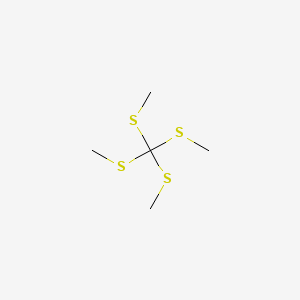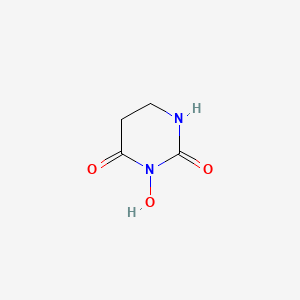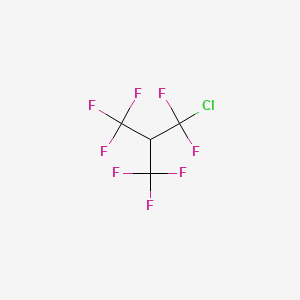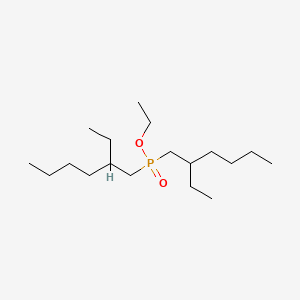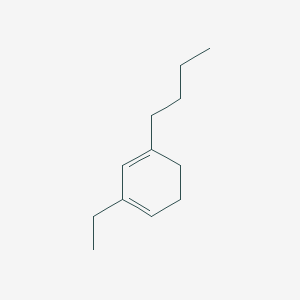
1-Butyl-3-ethylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.
Aplicaciones Científicas De Investigación
1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog with similar reactivity but lacking the butyl and ethyl substituents.
1,3-Butadiene: A conjugated diene with significant industrial importance, especially in polymer production.
Isoprene: Another conjugated diene used in the synthesis of natural rubber and other polymers
Uniqueness
1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties
Propiedades
Número CAS |
6301-51-5 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
1-butyl-3-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3 |
Clave InChI |
UFNYAMNPYFFIJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)



![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
